molecular formula C17H13F3O3 B1343537 4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone CAS No. 898760-52-6

4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone

Cat. No.: B1343537
CAS No.: 898760-52-6
M. Wt: 322.28 g/mol
InChI Key: ANHOREKQZUJQPM-UHFFFAOYSA-N
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Description

4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a 1,3-dioxolane ring

Scientific Research Applications

4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone typically involves the formation of the 1,3-dioxolane ring through acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The trifluoromethyl group is introduced via electrophilic trifluoromethylation reactions. The benzophenone core can be synthesized through Friedel-Crafts acylation of benzene derivatives with benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and yield. The use of robust catalysts and efficient separation techniques ensures high purity and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone involves interactions with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological systems. The 1,3-dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances stability and lipophilicity, while the 1,3-dioxolane ring provides additional reactivity and potential for hydrogen bonding .

Properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O3/c18-17(19,20)14-3-1-2-13(10-14)15(21)11-4-6-12(7-5-11)16-22-8-9-23-16/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHOREKQZUJQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645126
Record name [4-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-52-6
Record name Methanone, [4-(1,3-dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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